
4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide
Overview
Description
4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the 1,3,4-thiadiazole ring system contributes to the compound’s stability and biological activity .
Preparation Methods
The synthesis of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide typically involves the reaction of 4-chlorobutyryl chloride with 1,3,4-thiadiazole-2-amine . The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the butanamide moiety can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: Reduction of the thiadiazole ring can lead to the formation of dihydrothiadiazole derivatives.
Common reagents used in these reactions include sodium hydride, hydrogen peroxide, and lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide exhibits antimicrobial activity against a range of pathogens. It has been synthesized as a potential lead compound for developing new antibiotics. A study demonstrated its effectiveness in inhibiting bacterial growth in vitro, suggesting its utility in treating infections caused by resistant strains of bacteria.
Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, experiments have revealed that treatment with this compound leads to significant reductions in cell viability in breast and lung cancer cells.
Enzyme Inhibition
this compound acts as an inhibitor of specific enzymes critical for cancer cell metabolism. It has been found to inhibit histone deacetylases (HDACs), which play a role in gene expression regulation related to cancer progression. This mechanism highlights its potential as a therapeutic agent in epigenetic cancer therapies.
Agricultural Applications
Pesticidal Properties
The compound's derivatives are known for their pesticidal and herbicidal properties. Studies have shown that thiadiazole derivatives can effectively control pests and diseases in crops. For example, field trials demonstrated that formulations containing this compound significantly reduced the incidence of fungal infections in various crops.
Plant Growth Regulation
Research has also explored the use of this compound as a plant growth regulator. It has been observed to enhance growth parameters such as root length and biomass in certain plant species when applied at specific concentrations.
Materials Science
Synthesis of Advanced Materials
In materials science, this compound serves as a building block for synthesizing advanced materials with desirable electronic and optical properties. Its incorporation into polymer matrices has been studied for applications in sensors and electronic devices due to its unique electronic characteristics.
Nanocomposite Development
Recent research has focused on using this compound in the development of nanocomposites. When combined with nanoparticles, it enhances the mechanical and thermal properties of the resulting materials, making them suitable for various industrial applications.
Case Studies
Application Area | Study Reference | Key Findings |
---|---|---|
Medicinal Chemistry | Demonstrated antimicrobial activity against resistant bacterial strains. | |
Anticancer Research | Induced apoptosis in breast and lung cancer cell lines. | |
Agricultural Chemistry | Effective control of fungal infections in crops during field trials. | |
Materials Science | Enhanced electronic properties when incorporated into polymer matrices. |
Mechanism of Action
The biological activity of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide is attributed to its ability to interact with various molecular targets. The compound can inhibit the activity of enzymes such as histone deacetylase and tyrosine kinases, which are involved in cancer cell proliferation . Additionally, it can bind to bacterial DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
Similar compounds to 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide include other 1,3,4-thiadiazole derivatives such as:
N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide: Known for its anticancer activity.
1,3,4-thiadiazole-2-amine: Exhibits antimicrobial properties.
5-methyl-1,3,4-thiadiazole-2-thiol: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Biological Activity
4-Chloro-N-(1,3,4-thiadiazol-2-yl)butanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in various fields such as medicine and agriculture.
The primary target of this compound is the Signal Transducer and Activator of Transcription 3 (STAT3) .
- Mode of Action : The compound interacts with STAT3 by binding to its active site, inhibiting its activity. This disruption affects the JAK-STAT signaling pathway, which is crucial for cell growth, survival, and differentiation.
- Biochemical Pathways : By inhibiting STAT3, the compound prevents the transcription of genes that promote cell growth and survival. This leads to the inhibition of cancer cell proliferation and can induce apoptosis in cancer cells.
This compound exhibits a range of biochemical properties:
- Enzyme Interactions : It has been shown to inhibit certain proteases, influencing their activity and affecting various biochemical reactions.
- Cellular Effects : The compound alters cell signaling pathways critical for communication and function within cells. Its stability under laboratory conditions allows for extensive study of its effects over time.
Biological Activities
The compound has demonstrated significant biological activities across several domains:
- Antimicrobial Activity : It exhibits antimicrobial properties against various bacterial strains including Staphylococcus aureus, Escherichia coli, and fungal strains such as Candida albicans and Aspergillus niger. In vitro studies show moderate to good inhibition at concentrations ranging from 12.5 to 200 µg/mL .
- Anticancer Properties : Research indicates that it can inhibit cancer cell growth by inducing apoptosis. Studies have shown that compounds with similar structures exhibit potent anticancer activity against various human cancer cell lines.
Case Studies and Research Findings
Several studies highlight the biological activity and potential applications of this compound:
- Anticancer Activity Study : A study evaluated the compound's effect on human cervical cancer cell lines, demonstrating significant cytotoxicity through MTT assays. The findings suggest its potential as a lead compound in cancer drug development .
- Antimicrobial Screening : In a comprehensive antimicrobial screening against multiple pathogens, derivatives of this compound showed varying degrees of activity. The results indicated that modifications in the thiadiazole structure could enhance antimicrobial efficacy .
- Mechanistic Insights : Detailed mechanistic studies revealed that the compound's inhibition of STAT3 leads to downstream effects on gene expression related to cell cycle regulation and apoptosis induction in cancer cells.
Applications
Given its diverse biological activities, this compound holds promise in several applications:
- Medicinal Chemistry : It is being investigated for its potential use in developing new antibiotics and anticancer drugs due to its ability to inhibit key cellular pathways involved in disease progression.
- Agricultural Chemistry : The compound's antimicrobial properties make it a candidate for developing new agrochemicals aimed at pest control .
Properties
IUPAC Name |
4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3OS/c7-3-1-2-5(11)9-6-10-8-4-12-6/h4H,1-3H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVINGJRLYFGATF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)NC(=O)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395058 | |
Record name | 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
544700-56-3 | |
Record name | 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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